![molecular formula C14H11BrN2O4 B5207182 5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207182.png)
5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'ABBP' and is a derivative of pyrimidinetrione.
作用机制
The mechanism of action of ABBP is not fully understood. However, it has been suggested that ABBP can act as a hole-transporting material due to its high electron affinity and low bandgap. ABBP can also act as an electron-accepting material due to the presence of the pyrimidinetrione moiety.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of ABBP. However, it has been observed that ABBP is non-toxic and does not cause any adverse effects on living organisms. ABBP has also been studied for its potential application in drug delivery systems due to its biocompatibility and low toxicity.
实验室实验的优点和局限性
One of the primary advantages of ABBP is its high purity and stability, which makes it suitable for various lab experiments. ABBP is also relatively easy to synthesize, which makes it a cost-effective material for scientific research. However, one of the limitations of ABBP is its low solubility in common solvents, which can make it challenging to work with in some experiments.
未来方向
There are several future directions for the research on ABBP. One of the potential applications of ABBP is in the field of organic electronics, where it can be used as a hole-transporting material in OLEDs and OSCs. ABBP can also be studied for its potential application in the field of optoelectronics due to its high electron mobility and low bandgap. Additionally, ABBP can be explored for its potential application in drug delivery systems due to its biocompatibility and low toxicity. Further research is also needed to understand the mechanism of action of ABBP and its potential applications in various fields.
Conclusion:
In conclusion, 5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of ABBP is a multi-step process that involves various reagents and catalysts. ABBP has shown promising results in various scientific research applications, including organic electronics, optoelectronics, and drug delivery systems. However, further research is needed to understand the mechanism of action of ABBP and its potential applications in various fields.
合成方法
The synthesis of ABBP is a multi-step process that involves various reagents and catalysts. The initial step involves the reaction of 4-(allyloxy)-3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form 5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. The reaction is then followed by purification and isolation of the product using chromatography techniques.
科学研究应用
ABBP has shown promising results in various scientific research applications. One of the primary applications of ABBP is in the field of organic electronics. It has been observed that ABBP can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). ABBP has also been studied for its potential application in the field of optoelectronics due to its high electron mobility and low bandgap.
属性
IUPAC Name |
5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c1-2-5-21-11-4-3-8(7-10(11)15)6-9-12(18)16-14(20)17-13(9)19/h2-4,6-7H,1,5H2,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEOHBSOARCPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

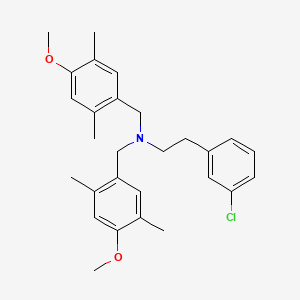
![N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine](/img/structure/B5207103.png)
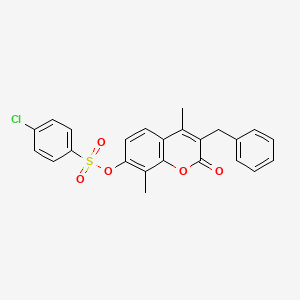
![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzonitrile](/img/structure/B5207124.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5207127.png)
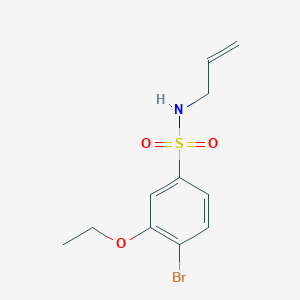
![6-[4-(4-fluorophenyl)-1-piperazinyl]-8-methyl[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5207162.png)

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5207166.png)
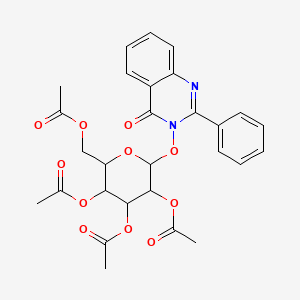
![1-methyl-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207175.png)
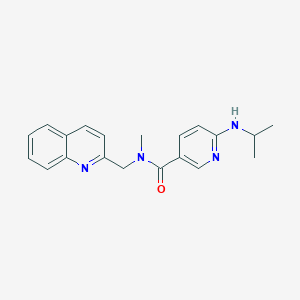
![ethyl 1,7-dimethyl-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5207177.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5207188.png)